7-Chloro-1-hydroxyquinolin-4(1H)-one
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Overview
Description
7-Chloro-1-hydroxyquinolin-4(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-hydroxyquinolin-4(1H)-one typically involves the chlorination of 1-hydroxyquinolin-4(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into various hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various functionalized quinolines.
Scientific Research Applications
Chemistry
7-Chloro-1-hydroxyquinolin-4(1H)-one is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It may inhibit the growth of certain bacteria and viruses, making it a candidate for drug development.
Medicine
The compound is investigated for its therapeutic potential in treating diseases such as malaria, cancer, and neurodegenerative disorders. Its ability to interact with biological targets makes it a valuable lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its chemical properties make it suitable for various applications in manufacturing processes.
Mechanism of Action
The mechanism of action of 7-Chloro-1-hydroxyquinolin-4(1H)-one involves its interaction with specific molecular targets. It may inhibit enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyquinolin-4(1H)-one: Lacks the chlorine substituent but shares similar chemical properties.
7-Bromo-1-hydroxyquinolin-4(1H)-one: Similar structure with a bromine atom instead of chlorine.
7-Chloroquinoline: Lacks the hydroxy group but has similar biological activities.
Uniqueness
7-Chloro-1-hydroxyquinolin-4(1H)-one is unique due to the presence of both the chlorine atom and the hydroxy group, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications.
Properties
CAS No. |
110766-28-4 |
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Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
7-chloro-1-hydroxyquinolin-4-one |
InChI |
InChI=1S/C9H6ClNO2/c10-6-1-2-7-8(5-6)11(13)4-3-9(7)12/h1-5,13H |
InChI Key |
OMXZOIJGVBCDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C=CC2=O)O |
Origin of Product |
United States |
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